molecular formula C20H34N2S B1248361 Fasicularin

Fasicularin

Cat. No. B1248361
M. Wt: 334.6 g/mol
InChI Key: VMURKEGWZZKIHB-YSTOQKLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fasicularin is a natural product found in Nephtheis fascicularis and Polycitoridae with data available.

Scientific Research Applications

DNA Damage and Cytotoxic Properties

Fasicularin, a thiocyanate-containing alkaloid isolated from the ascidian Nephteis fasicularis, exhibits notable cytotoxic properties, primarily attributed to its ability to damage cellular DNA. This damage stems from the compound's selective strand cleavage at guanine residues within DNA. The underlying mechanism involves the alkylation of guanine residues by a fasicularin-derived aziridinium ion, a process comparable to the action of certain clinically used anticancer drugs. This discovery positions fasicularin as the first natural product known to generate a DNA-alkylating aziridinium ion, suggesting its potential as a novel therapeutic agent in cancer treatment (Dutta, Abe, Aoyagi, Kibayashi, & Gates, 2005).

Synthesis Approaches

Several studies have focused on the synthesis of fasicularin, given its intriguing biological activity and complex structure. Notable efforts include an asymmetric formal synthesis approach, which highlights the challenges in incorporating the thiocyanate functionality present in fasicularin. This synthesis is significant for understanding the molecular architecture of fasicularin and potentially modifying its structure for enhanced therapeutic efficacy (Fenster & Dake, 2005). Another approach involves the use of a chiral N-alkoxyamide strategy for the asymmetric total synthesis of fasicularin. This method provides key insights into the synthesis process, emphasizing the role of chiral N-alkoxyamide in controlling both reactivity and stereoselectivity, crucial for the potential development of fasicularin analogs (Yamamoto et al., 2019).

Potential in Cancer Research

The synthesis of fasicularin has been explored extensively due to its cytotoxic effects, suggesting its potential as a therapeutic agent in cancer research. The various synthetic strategies employed not only illuminate the complexities of its structure but also open avenues for the creation of derivatives that could enhance its efficacy or reduce potential side effects. The process of synthesizing fasicularin involves intricate steps such as stereoselective synthesis, substrate-directed hydrogenation, and spirocyclization, which are integral in achieving the desired molecular structure (Kaga, Tnay, & Chiba, 2016).

properties

Product Name

Fasicularin

Molecular Formula

C20H34N2S

Molecular Weight

334.6 g/mol

IUPAC Name

[(3S,6R,8aR,12aR)-6-hexyl-1,2,3,4,6,7,8,8a,9,10,11,12-dodecahydrobenzo[j]quinolizin-3-yl] thiocyanate

InChI

InChI=1S/C20H34N2S/c1-2-3-4-5-9-18-11-10-17-8-6-7-13-20(17)14-12-19(23-16-21)15-22(18)20/h17-19H,2-15H2,1H3/t17-,18-,19+,20-/m1/s1

InChI Key

VMURKEGWZZKIHB-YSTOQKLRSA-N

Isomeric SMILES

CCCCCC[C@@H]1CC[C@H]2CCCC[C@]23N1C[C@H](CC3)SC#N

Canonical SMILES

CCCCCCC1CCC2CCCCC23N1CC(CC3)SC#N

synonyms

(+-)-fasicularin
fasicularin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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